1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives
Mechanism of Action
Target of Action
Similar compounds with a pyrazolylpyridazine structure have shown a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides , indicating that their targets could be specific enzymes or receptors in these organisms.
Mode of Action
It can be inferred from related compounds that it may interact with its targets by forming covalent bonds, thereby inhibiting the function of the target enzymes or receptors .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be speculated that the compound may affect pathways related to growth and development in plants and microorganisms .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in biological systems.
Result of Action
Similar compounds have shown a pronounced stimulating effect on plant growth , indicating that this compound may also have growth-promoting effects.
Preparation Methods
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the pyrazole and pyridazine rings, followed by their coupling with a piperidine derivative.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of Pyridazine Ring: The pyridazine ring is typically formed by the reaction of a dihydropyridazine derivative with an appropriate electrophile.
Coupling Reaction:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Agriculture: Derivatives of this compound are explored for their use as insecticides, fungicides, and herbicides, contributing to crop protection and yield improvement.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrazolylpyridazine Derivatives: These compounds share the pyrazole and pyridazine rings but differ in their substituents, leading to variations in their biological activities and applications.
Cyclohexylpiperidine Derivatives: Compounds with a cyclohexylpiperidine core but different functional groups may exhibit different pharmacological profiles.
Properties
IUPAC Name |
N-cyclohexyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c26-19(21-16-7-2-1-3-8-16)15-6-4-12-24(14-15)17-9-10-18(23-22-17)25-13-5-11-20-25/h5,9-11,13,15-16H,1-4,6-8,12,14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYJZVDLMKXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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